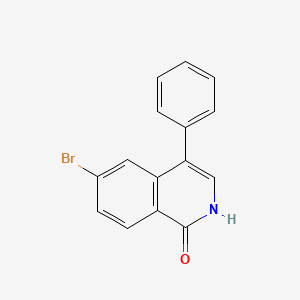
4-azido-4-deoxy-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-4-deoxy-D-glucose is a derivative of D-glucose where the hydroxyl group at the fourth carbon is replaced by an azido group. This compound has a molecular formula of C6H11N3O5 and a molecular weight of 205.17 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-4-deoxy-D-glucose typically involves the substitution of the hydroxyl group at the fourth carbon of D-glucose with an azido group. One common method involves the use of p-nitrobenzenesulfonyl chloride (NsCl) and silver triflate in the presence of triethylamine and N,N-dimethylacetamide (DMA) as the activating system . The reaction conditions are carefully controlled to ensure the successful introduction of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-Azido-4-deoxy-D-glucose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used, with copper sulfate and sodium ascorbate as reagents.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Scientific Research Applications
4-Azido-4-deoxy-D-glucose has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in studies of glycosylation processes and as a probe for glucose transporters.
Medicine: Investigated for its potential as an inhibitor of lactose synthase.
Industry: Utilized in the development of diagnostic agents and molecular probes.
Mechanism of Action
The mechanism of action of 4-azido-4-deoxy-D-glucose involves its interaction with specific molecular targets. The azido group allows the compound to participate in click chemistry reactions, facilitating the formation of triazoles. This enables the compound to accurately locate and bind to target molecules during chemical reactions, driving the progress of the reaction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Azido-4-deoxy-D-glucose is unique due to its specific substitution at the fourth carbon, which imparts distinct chemical properties and reactivity compared to other azido-substituted sugars. Its ability to undergo click chemistry reactions with high selectivity and efficiency makes it a valuable tool in various scientific applications .
Properties
IUPAC Name |
4-azido-2,3,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-5(3(12)1-10)6(14)4(13)2-11/h2-6,10,12-14H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDMQMIMGQKBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)N=[N+]=[N-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

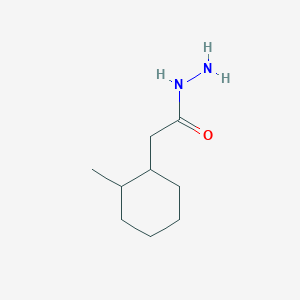
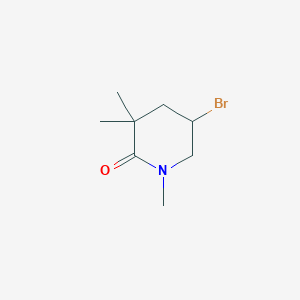
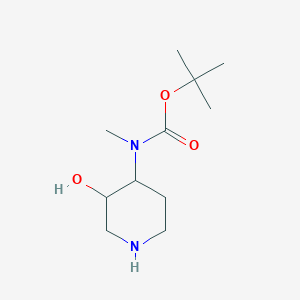
![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)
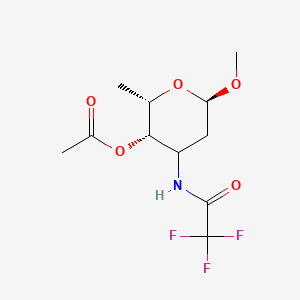
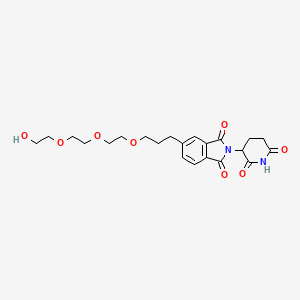

![8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14768875.png)
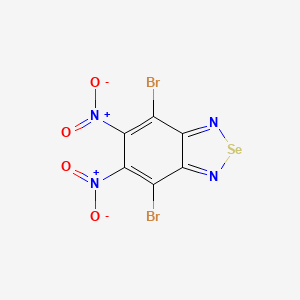
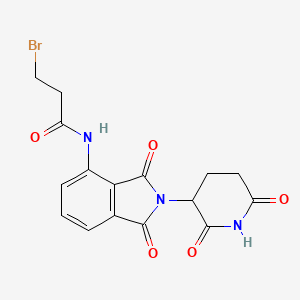
![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)

